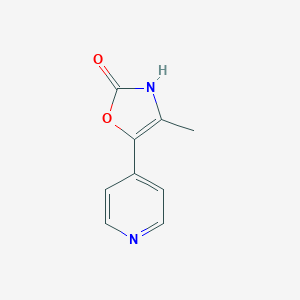

4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone

Description

Structure

3D Structure

Properties

CAS No. |

132338-12-6 |

|---|---|

Molecular Formula |

C9H8N2O2 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

4-methyl-5-pyridin-4-yl-3H-1,3-oxazol-2-one |

InChI |

InChI=1S/C9H8N2O2/c1-6-8(13-9(12)11-6)7-2-4-10-5-3-7/h2-5H,1H3,(H,11,12) |

InChI Key |

HYFQYGZLUXYDEG-UHFFFAOYSA-N |

SMILES |

CC1=C(OC(=O)N1)C2=CC=NC=C2 |

Canonical SMILES |

CC1=C(OC(=O)N1)C2=CC=NC=C2 |

Other CAS No. |

132338-12-6 |

Synonyms |

4-methyl-5-(4-pyridinyl)-2(3H)-oxazolone MDL 27044 MDL-27044 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 4-methyl-5-(4-pyridinyl)-2(3H)-oxazolone, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a directly published protocol for this specific molecule, this document provides a comprehensive, three-step synthesis strategy based on established and reliable organic chemistry transformations. The proposed route commences with the commercially available starting material, 4-propionylpyridine, and proceeds through oximation and reduction to form a key α-amino alcohol intermediate, which is subsequently cyclized to yield the target oxazolone. This guide furnishes detailed experimental protocols for each step, adapted from analogous reactions in peer-reviewed literature. Additionally, it presents quantitative data for the starting material and key intermediates in structured tables and includes a visual representation of the synthetic workflow to facilitate a clear understanding of the entire process.

Introduction

Substituted oxazolones are a significant class of heterocyclic compounds that are widely recognized for their diverse pharmacological activities and their utility as versatile intermediates in organic synthesis. The unique structural features of the oxazolone ring system allow for a wide range of chemical modifications, making them attractive scaffolds for the development of novel therapeutic agents. This guide focuses on a specific derivative, this compound, which incorporates a pyridine moiety, a common pharmacophore in numerous approved drugs. The presence of the pyridine ring is anticipated to influence the molecule's physicochemical properties and biological activity.

This document serves as a practical resource for researchers by proposing a logical and feasible synthetic route to this target compound. The protocols herein are designed to be readily adaptable in a standard organic synthesis laboratory.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to be accomplished in three main steps, starting from 4-propionylpyridine. The overall workflow is depicted below.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (E)-1-(Pyridin-4-yl)propan-1-one oxime

This step involves the conversion of the ketone functionality in 4-propionylpyridine to an oxime.

Methodology:

-

In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 equivalents) in deionized water.

-

To this solution, add a 20% aqueous solution of sodium hydroxide until the pH is basic, ensuring the liberation of free hydroxylamine.

-

Cool the resulting solution to 0-5 °C in an ice bath.

-

Add 4-propionylpyridine (1.0 equivalent) dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion, extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude oxime.

-

Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure (E)-1-(Pyridin-4-yl)propan-1-one oxime as a white crystalline solid.

Step 2: Synthesis of 2-Amino-1-(pyridin-4-yl)propan-1-ol

This step involves the reduction of the oxime to the corresponding α-amino alcohol. Catalytic hydrogenation is a common and effective method for this transformation.

Methodology:

-

To a high-pressure hydrogenation vessel, add (E)-1-(Pyridin-4-yl)propan-1-one oxime (1.0 equivalent) and a suitable solvent, such as methanol or ethanol.

-

Carefully add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (5-10 mol%).

-

Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (typically 50-100 psi).

-

Heat the reaction mixture to a suitable temperature (e.g., 40-60 °C) and stir vigorously.

-

Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting material.

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-1-(pyridin-4-yl)propan-1-ol. This product may be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 3: Synthesis of this compound

The final step is the cyclization of the α-amino alcohol with a carbonylating agent to form the 2(3H)-oxazolone ring. Triphosgene is a solid, safer alternative to phosgene gas for this transformation.[1]

Methodology:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve the crude 2-amino-1-(pyridin-4-yl)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane or tetrahydrofuran.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a non-nucleophilic base, such as triethylamine (2.2 equivalents), to the reaction mixture.

-

In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in the same anhydrous solvent.

-

Slowly add the triphosgene solution to the cooled amino alcohol solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material and intermediates. Data for the final product is predicted based on structurally similar compounds.

Table 1: Physicochemical and Spectroscopic Data of Starting Material and Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 4-Propionylpyridine | C₈H₉NO | 135.17 | Colorless to yellow liquid | N/A | 105-107 (at 15 mmHg) |

| (E)-1-(Pyridin-4-yl)propan-1-one oxime | C₈H₁₀N₂O | 150.18 | White crystalline solid | 129-131 | N/A |

| 2-Amino-1-(pyridin-4-yl)propan-1-ol | C₈H₁₂N₂O | 152.20 | Off-white solid (Predicted) | N/A | N/A |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Values |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.6-8.7 (m, 2H, Py-H), 7.4-7.5 (m, 2H, Py-H), 5.5-5.6 (q, 1H, CH), 1.6-1.7 (d, 3H, CH₃), Broad singlet (1H, NH) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 160-162 (C=O), 150-151 (Py-C), 140-142 (Py-C), 121-123 (Py-C), 118-120 (C5), 70-72 (C4), 12-14 (CH₃) |

| IR (KBr, cm⁻¹) | 3200-3300 (N-H stretch), 1750-1770 (C=O stretch, lactone), 1600 (C=N stretch, pyridine), 1500 (C=C stretch, pyridine) |

| MS (ESI+) m/z | [M+H]⁺ calculated for C₉H₉N₂O₂: 177.0664; found: Expected within ± 5 ppm |

Mandatory Visualization

The following diagram illustrates the key chemical transformations in the proposed synthesis of this compound.

Caption: Reaction scheme for the proposed synthesis.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. While a direct literature precedent is not available, the proposed three-step route, starting from the readily accessible 4-propionylpyridine, employs well-established and high-yielding chemical transformations. The provided experimental procedures, data tables, and reaction diagrams offer a comprehensive resource for researchers in organic and medicinal chemistry to synthesize this novel compound for further investigation. The successful execution of this synthesis will provide access to a new molecular scaffold with potential applications in drug discovery and development.

References

Technical Guide: Mechanism of Action of Pyridinyl-Heterocycle Compounds as p38 MAPK Inhibitors

A Note on the Target Compound: Publicly available scientific literature and chemical databases do not contain detailed information on the mechanism of action for a compound specifically named "4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone." Therefore, this document provides a detailed technical guide on the mechanism of a well-characterized, structurally related class of compounds: pyridinyl-heterocycle inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK). We will use Doramapimod (BIRB 796) , a potent and extensively studied p38 MAPK inhibitor, as a representative example to illustrate the core mechanism of action, experimental validation, and relevant signaling pathways.

Executive Summary

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in numerous inflammatory diseases, making it a key target for therapeutic intervention. Doramapimod (BIRB 796) is a highly potent, orally available, allosteric inhibitor of p38 MAPK.[3][4] It belongs to a diaryl urea class of inhibitors that bind to a unique allosteric site on the p38 kinase, inducing a conformational change that prevents ATP binding and subsequent kinase activation.[5][6] This guide details the molecular mechanism of Doramapimod, summarizes its inhibitory activity, outlines key experimental protocols for its characterization, and visualizes its impact on the p38 signaling cascade.

Core Mechanism of Action: Allosteric Inhibition

Unlike typical ATP-competitive (Type I) kinase inhibitors, Doramapimod is a Type II inhibitor that binds to an allosteric site adjacent to the ATP-binding pocket.[3][7] This binding is dependent on and stabilizes an inactive conformation of the kinase.

The key steps are:

-

Conformational Selection: p38 kinase exists in equilibrium between an active "DFG-in" and an inactive "DFG-out" conformation. The naming refers to the orientation of the Asp-Phe-Gly motif in the activation loop.[3][7]

-

Allosteric Binding: Doramapimod selectively binds to a hydrophobic pocket that is only accessible in the DFG-out conformation.[4] This binding event locks the kinase in its inactive state.

-

Prevention of Activation: By stabilizing the DFG-out state, Doramapimod prevents the upstream kinases (MKK3, MKK6) from phosphorylating the activation loop, a critical step for p38 activation.[8][9]

-

Indirect ATP Competition: The conformational change induced by Doramapimod also alters the ATP-binding site, indirectly preventing ATP from binding effectively.[5][6]

This mechanism results in exceptionally high affinity and a slow dissociation rate, leading to potent and sustained inhibition of p38 MAPK activity.[8][10]

Quantitative Data: Inhibitory Profile of Doramapimod (BIRB 796)

The inhibitory potency of Doramapimod has been quantified across various p38 isoforms and other kinases, demonstrating its pan-p38 activity and relative selectivity.

| Target | Assay Type | Value | Unit | Reference |

| p38α (MAPK14) | Cell-free IC50 | 38 | nM | [8][11] |

| p38β (MAPK11) | Cell-free IC50 | 65 | nM | [8][11] |

| p38γ (MAPK12) | Cell-free IC50 | 200 | nM | [8][11] |

| p38δ (MAPK13) | Cell-free IC50 | 520 | nM | [8][11] |

| p38α | Binding Affinity (Kd) | 0.1 | nM | [8][11] |

| B-Raf | Cell-free IC50 | 83 | nM | [8][11] |

| JNK2 | Cell-free IC50 | 100 | pM | [8] |

| c-Raf-1 | Cell-free IC50 | 1.4 | nM | [8] |

| Abl | Cell-free IC50 | 14.6 | µM | [8] |

| TNF-α release (LPS-stimulated PBMC) | Cellular IC50 | 15 - 30 | nM | [11] |

| TNF-α release (LPS-stimulated THP-1 cells) | Cellular EC50 | 16 - 22 | nM | [10] |

| Glioblastoma Cell Viability (U87) | Cellular IC50 | 34.96 | µM | [5][6] |

| Glioblastoma Cell Viability (U251) | Cellular IC50 | 46.30 | µM | [5][6] |

Signaling Pathway and Experimental Workflow Visualization

The p38 MAPK Signaling Pathway

The p38 MAPK cascade is a three-tiered kinase pathway activated by cellular stress and inflammatory signals. Doramapimod intervenes by inhibiting the final kinase in this cascade, p38, thereby preventing the phosphorylation of downstream transcription factors and kinases responsible for inflammatory responses.

Experimental Workflow: In Vitro Kinase Assay

A common method to determine the IC50 of an inhibitor like Doramapimod is a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay, such as the LanthaScreen™ platform.

Detailed Experimental Protocols

In Vitro p38α Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol is adapted from standard methodologies for determining kinase inhibitor potency.[12]

Objective: To determine the IC50 value of Doramapimod against p38α kinase.

Materials:

-

Recombinant human p38α (MAPK14)

-

LanthaScreen™ Tb-anti-p-CREB pS133 antibody

-

GFP-CREB substrate

-

ATP

-

TR-FRET Dilution Buffer

-

Doramapimod (BIRB 796)

-

Low-volume 384-well assay plates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Doramapimod in DMSO. Further dilute this series into the TR-FRET Dilution Buffer to create a 4X final concentration stock.

-

Reaction Setup:

-

To each well of a 384-well plate, add 2.5 µL of the 4X Doramapimod dilution (or DMSO for control wells).

-

Add 5 µL of a 2X p38α kinase/GFP-CREB substrate solution.

-

Allow the kinase and inhibitor to pre-incubate for 60 minutes at room temperature. This is crucial for slow-binding, allosteric inhibitors like Doramapimod.[12]

-

-

Reaction Initiation:

-

Add 2.5 µL of a 4X ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for p38α.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Add 10 µL of a pre-mixed "Stop and Detect" solution containing EDTA (to stop the reaction) and Tb-anti-pCREB antibody.

-

Incubate for 60 minutes at room temperature to allow antibody binding to the phosphorylated substrate.

-

-

Data Acquisition: Read the plate on a TR-FRET reader, collecting emission data at 520 nm (GFP emission) and 495 nm (Terbium emission).

-

Analysis: Calculate the ratio of 520/495 nm emissions. Plot the emission ratio against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Inhibition of TNF-α Production in THP-1 Cells

This protocol measures the ability of Doramapimod to inhibit a key downstream effect of p38 activation in a cellular context.[10]

Objective: To determine the EC50 value of Doramapimod for the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in monocytic THP-1 cells.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

-

Lipopolysaccharide (LPS)

-

Doramapimod (BIRB 796)

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture THP-1 cells in RPMI-1640 medium. For some protocols, cells are first differentiated into a macrophage-like state by treating with PMA for 24-48 hours, followed by a rest period.

-

Compound Treatment: Seed cells in a 96-well plate. Pre-incubate the cells with various concentrations of Doramapimod (or DMSO vehicle control) for 30-60 minutes.[10]

-

Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to stimulate the p38 pathway and induce TNF-α production.

-

Incubation: Incubate the plates overnight (18-24 hours) at 37°C in a CO2 incubator.[10]

-

TNF-α Quantification:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer’s instructions.

-

-

Analysis: Plot the measured TNF-α concentration against the logarithm of Doramapimod concentration. Fit the data to a dose-response curve to calculate the EC50 value.

Conclusion

Doramapimod (BIRB 796) exemplifies a powerful class of pyridinyl-heterocycle p38 MAPK inhibitors that operate via a sophisticated allosteric mechanism. By binding to and stabilizing the inactive DFG-out conformation of the kinase, it achieves potent, pan-isoform inhibition with slow-offset kinetics. This unique mechanism effectively blocks the downstream signaling responsible for the production of pro-inflammatory cytokines like TNF-α. The experimental protocols detailed herein provide a robust framework for identifying and characterizing similar compounds, guiding the development of next-generation anti-inflammatory therapeutics.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. Pardon Our Interruption [opnme.com]

- 5. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Human p38α mitogen-activated protein kinase in the Asp168-Phe169-Gly170-in (DFG-in) state can bind allosteric inhibitor Doramapimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide on the Chemical Properties of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone. Due to the limited availability of specific experimental data for this particular compound in publicly accessible literature, this guide also incorporates general characteristics and methodologies applicable to the broader class of oxazolone derivatives to provide a foundational understanding for researchers.

Core Chemical Properties

Currently, detailed experimental data for this compound, such as its precise melting point, boiling point, and solubility, are not extensively reported in scientific literature. However, the fundamental identifiers and calculated properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-Methyl-5-(pyridin-4-yl)oxazol-2(3H)-one | N/A |

| Synonyms | 2(3H)-Oxazolone, 4-methyl-5-(4-pyridinyl)- | [1] |

| CAS Number | 132338-12-6 | [1] |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Spectroscopic Data

Experimental Protocols: General Synthesis of Oxazolone Derivatives

While a specific protocol for this compound is not detailed in the available literature, the synthesis of oxazolone derivatives often follows established chemical routes. The Erlenmeyer-Plochl reaction is a classical and widely used method for synthesizing unsaturated 5(4H)-oxazolones.[2][3] This reaction typically involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of a dehydrating agent, commonly acetic anhydride, and a base catalyst such as sodium acetate.

A plausible synthetic approach for this compound could be conceptualized based on this general methodology.

Conceptual Synthetic Workflow

The following diagram illustrates a possible synthetic pathway for obtaining this compound. This is a generalized representation and would require experimental optimization.

Conceptual synthetic pathway for this compound.

Biological Activity and Signaling Pathways

The biological activities of this compound have not been specifically reported. However, the oxazolone scaffold is a well-recognized pharmacophore present in a variety of biologically active compounds. Derivatives of oxazolone have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities.[2][4]

The diverse biological effects of oxazolone derivatives suggest their interaction with multiple biological targets. The specific signaling pathways modulated by these compounds are highly dependent on their substitution patterns. For instance, some oxazolone derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase, while others have shown potential in modulating inflammatory pathways.[5]

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities and mechanisms of action of this compound. A general workflow for such an investigation is proposed below.

General Workflow for Biological Evaluation

General workflow for the biological evaluation of a novel compound.

Conclusion

This compound is a heterocyclic compound for which detailed experimental data are currently limited. This guide has summarized the available core chemical information and provided a framework for its synthesis and biological evaluation based on the well-established chemistry of oxazolone derivatives. Further experimental investigation is crucial to fully characterize its physicochemical properties, biological activities, and potential as a lead compound in drug discovery. Researchers are encouraged to use the general methodologies outlined here as a starting point for their studies on this and related compounds.

References

- 1. 132338-12-6 CAS Manufactory [m.chemicalbook.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone | C12H11NO3 | CID 295627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)- [webbook.nist.gov]

Technical Guide: Solubility and Biological Context of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solubility in DMSO: Data and Experimental Protocols

Quantitative solubility data for 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in DMSO has not been identified in a comprehensive search of scientific literature and chemical databases. However, for a related oxazolone compound, (4Z)-4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5-one, a high solubility in DMSO has been reported. This information, while not directly applicable, serves as a valuable reference point. The solubility of a compound is a critical parameter for in vitro and in vivo studies, directly impacting the design and reproducibility of experiments.

Representative Solubility Data for an Oxazolone Analog

The following table summarizes the reported solubility of (4Z)-4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5-one in DMSO, which can be used as an illustrative example for researchers working with similar compounds.

| Compound | Solvent | Solubility (mg/mL) | Molar Concentration (mM) |

| (4Z)-4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5-one | DMSO | 100 | 460.36 |

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in DMSO, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique.

Objective: To determine the saturation solubility of this compound in DMSO at a controlled temperature.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Vials with screw caps

-

Thermostatic shaker

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Centrifuge

-

Pipettes and syringes with filters

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of DMSO in a series of vials. The excess solid ensures that saturation is reached.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a known volume of DMSO or another suitable solvent.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the original concentration in the supernatant, which represents the solubility of the compound in DMSO at the specified temperature.

The following diagram illustrates the general workflow for this experimental protocol.

Biological Context and Signaling Pathways

Oxazolone derivatives have been investigated for their potential to modulate various biological pathways, making them attractive candidates for drug development. While the specific targets of this compound are not definitively established, related compounds have been shown to interact with key signaling molecules.

Potential Inhibition of p38 MAPK Pathway

Some pyridinyl-substituted heterocyclic compounds are known to be inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a variety of inflammatory diseases.

The canonical p38 MAPK signaling cascade is initiated by upstream kinases (MAP3Ks and MAP2Ks) that phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and other protein kinases, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. Inhibition of p38 MAPK can therefore be a therapeutic strategy for inflammatory conditions.

The following diagram illustrates a simplified p38 MAPK signaling pathway.

Potential as Acetylcholinesterase Inhibitors

Additionally, various heterocyclic compounds have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, a mechanism that is therapeutically beneficial in conditions such as Alzheimer's disease. The interaction of oxazolone derivatives with AChE would likely involve binding to the active site of the enzyme, preventing substrate access.

Conclusion

While the precise solubility of this compound in DMSO requires experimental determination, established protocols are available to obtain this crucial data. The biological activities of related oxazolone compounds suggest that this molecule may have interesting pharmacological properties, potentially through the modulation of signaling pathways such as p38 MAPK or the inhibition of enzymes like acetylcholinesterase. Further research into the specific biological targets and a thorough characterization of its physicochemical properties are warranted to fully assess its potential in drug discovery and development.

An In-depth Technical Guide to Pyridinyl-Oxazolone Analogs as p38 MAPK Inhibitors

Introduction

Extensive research into the compound 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone has not yielded significant data under this specific chemical name in publicly available scientific literature. However, the structural motifs present in this name—a pyridinyl group and an oxazolone core—are characteristic of a well-established class of kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK). This technical guide will, therefore, focus on a closely related and well-documented class of compounds: pyridinyl-oxadiazolones, which function as potent p38 MAPK inhibitors. This document will provide a comprehensive overview of their discovery, synthesis, mechanism of action, and relevant experimental protocols, tailored for researchers, scientists, and drug development professionals.

Historical Context: The Rise of Pyridinyl-Based p38 MAPK Inhibitors

The p38 MAP kinase signaling pathway is a crucial regulator of inflammatory responses, making it a prime target for therapeutic intervention in autoimmune and inflammatory diseases. The discovery of the pyridinylimidazole class of compounds, such as SB203580, marked a significant milestone in the development of p38 MAPK inhibitors.[1] These molecules demonstrated that a 4-pyridinyl group is a key pharmacophore for potent and selective inhibition. This discovery spurred extensive research to identify other heterocyclic scaffolds that could effectively present the pyridinyl moiety and interact with the ATP-binding pocket of the p38 kinase.[2][3] This exploration led to the investigation of various five-membered heterocyclic rings, including oxazoles and their derivatives, as potential bioisosteres for the imidazole core.[1]

Synthesis of Pyridinyl-Oxadiazolone p38 MAPK Inhibitors

A series of 2,3,4-triaryl-1,2,4-oxadiazol-5-ones have been synthesized and evaluated as p38 MAPK inhibitors.[4][5] The general synthetic route involves a 1,3-dipolar cycloaddition reaction.

Experimental Protocol: General Synthesis of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones

This protocol is based on the synthesis of azastilbene derivatives characterized by a 1,2,4-oxadiazole-5-one system.[4]

Materials:

-

Appropriately substituted nitrone

-

Appropriately substituted isocyanate

-

Anhydrous acetone

-

Methanol

-

Silica gel for column chromatography

-

Standard laboratory glassware and stirring equipment

Procedure:

-

A solution of the selected nitrone (1 mmol) in 3 mL of anhydrous acetone is prepared in a round-bottom flask.

-

To this solution, a solution of the corresponding isocyanate (1 mmol) in 5 mL of anhydrous acetone is added dropwise with stirring at room temperature.

-

The reaction mixture is stirred for 5 hours at room temperature.

-

The solvent is removed by evaporation under reduced pressure to yield a solid residue.

-

The resulting solid is triturated with methanol (10 mL) for 2 hours.

-

The solid is collected by filtration.

-

The crude product is purified by silica gel column chromatography to afford the desired 2,3,4-triaryl-1,2,4-oxadiazol-5-one.[4]

Quantitative Data Presentation

The inhibitory activity of a series of synthesized 2,3,4-triaryl-1,2,4-oxadiazol-5-ones against p38α MAPK was determined.[4] The results are summarized in the table below.

| Compound | R1 | R2 | R3 | IC50 (µM) |

| 3a | H | H | 4-F-Ph | 5.1 |

| 3b | H | H | Ph | 10.2 |

| 3c | H | 4-CF3-Ph | 4-F-Ph | 3.2 |

| 3d | H | 4-CF3-Ph | Ph | 12.5 |

| 3e | 4-F | Ph | 4-F-Ph | 0.08 |

| 3f | 4-F | Benzyl | 4-F-Ph | 0.15 |

| 3g | 4-F | 4-NO2-Ph | 4-F-Ph | 0.45 |

| 3h | 4-F | 4-CF3-Ph | 4-F-Ph | 0.32 |

| 3i | 4-F | 4-Cl-Ph | 4-F-Ph | 0.28 |

| 3j | 4-NO2 | Ph | 4-F-Ph | 2.5 |

| 3k | 4-Cl | Ph | 4-F-Ph | 1.8 |

| 3l | 4-F | Me | 4-F-Ph | 1.1 |

| SB203580 | - | - | - | 0.3 |

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

The p38 MAP kinases are a family of serine/threonine kinases that are activated by cellular stresses and inflammatory cytokines.[6][7] The activation of p38 MAPK initiates a signaling cascade that leads to the phosphorylation of various downstream substrates, including transcription factors and other kinases.[8] This ultimately results in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2]

Pyridinyl-containing inhibitors, including the pyridinyl-oxadiazolones, act as ATP-competitive inhibitors.[5] The pyridinyl nitrogen forms a critical hydrogen bond with the backbone NH of Met109 in the hinge region of the p38 kinase.[4] The aryl substituents on the oxadiazolone ring occupy hydrophobic pockets within the ATP-binding site, further enhancing binding affinity and selectivity.[4]

Experimental Protocol: In Vitro p38α MAPK Kinase Assay

This protocol describes a non-radioactive, immunosorbent-based assay to determine the in vitro inhibitory activity of compounds against p38α MAPK, using Activating Transcription Factor 2 (ATF-2) as a substrate.[4][9]

Materials:

-

Recombinant active p38α MAPK enzyme

-

ATF-2 substrate protein

-

Assay buffer (e.g., 25 mM HEPES pH 7.5, 25 mM β-glycerophosphate, 25 mM MgCl2, 2 mM DTT, 0.1 mM Na3VO4)

-

ATP solution

-

Test compounds dissolved in DMSO

-

96-well plates

-

Anti-phospho-ATF-2 (Thr71) antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Plate reader for luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Kinase Reaction:

-

To each well of a 96-well plate, add 20 µL of the diluted test compound or DMSO (for control).

-

Add 20 µL of a solution containing recombinant p38α MAPK and ATF-2 substrate in assay buffer.

-

Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration typically 100 µM).

-

Incubate the plate for 30-60 minutes at 30°C.

-

-

Detection:

-

Stop the reaction by adding an appropriate stop solution (e.g., EDTA).

-

Transfer the reaction mixture to an ELISA plate coated with a capture antibody for ATF-2 or proceed with Western blotting.

-

For Western blotting, separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated ATF-2 (p-ATF-2).

-

Incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and detect the signal using a suitable imaging system.

-

-

Data Analysis: Quantify the band intensities for p-ATF-2. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

While the specific compound this compound is not prominently featured in the scientific literature, the foundational chemical moieties of a pyridinyl group and an oxazolone-like core are central to the design of potent p38 MAPK inhibitors. The pyridinyl-oxadiazolone class of compounds serves as an excellent case study, demonstrating high inhibitory potency against p38α MAPK. The detailed synthetic and assay protocols provided herein offer a practical guide for researchers in the field of kinase inhibitor discovery. The continued exploration of novel heterocyclic scaffolds, such as the oxadiazolone ring, holds promise for the development of next-generation anti-inflammatory therapeutics targeting the p38 MAPK pathway.

References

- 1. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. MAP Kinase p38Inhibitors: Clinical Results and an Intimate Look at Their Interactions with p38[alpha] Protein - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

Unveiling the Biological Targets of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the target identification and biological activity of the synthetic compound 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone, also known to researchers as MDL 27044. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed information on the compound's mechanism of action and experimental evaluation.

Executive Summary

This compound (MDL 27044) has been identified as an inhibitor of cellular protein kinases with anti-angiogenic properties. Primary research has demonstrated its ability to interfere with the formation of capillary-like structures by human umbilical vein endothelial cells (HUVEC) in vitro, albeit with lower potency compared to its 4-propyl analog, MDL 27032. The compound's inhibitory effects are attributed to its action on Protein Kinase C (PKC) and Protein Kinase A (PKA). This guide synthesizes the available quantitative data, details the experimental protocols used for its characterization, and provides visual representations of the associated biological pathways and experimental workflows.

Target Identification and Quantitative Data

The primary biological targets of this compound identified to date are cellular protein kinases, specifically Protein Kinase C (PKC) and Protein Kinase A (PKA). The compound has been evaluated for its anti-angiogenic activity, with quantitative data generated from in vitro and in ovo assays.

| Assay | Compound | Metric | Value | Reference |

| HUVEC Tube Formation | This compound (MDL 27044) | IC50 | > 100 µM | [1] |

| HUVEC Tube Formation | 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone (MDL 27032) | IC50 | 50 µM | [1] |

| Chick Yolk Sac Neovascularization | This compound (MDL 27044) | Inhibition | Not inhibitory at ≤ 3 µ g/egg | [1] |

| Chick Yolk Sac Neovascularization | 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone (MDL 27032) | Inhibition | Significant inhibition at 0.3 µ g/egg | [1] |

Table 1: Summary of Anti-Angiogenic Activity

The lower efficacy of MDL 27044 in the HUVEC tube formation assay is correlated with its reduced ability to inhibit PKC and PKA activity when compared to MDL 27032.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

HUVEC Capillary-Like Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures, a key step in angiogenesis.

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC) are cultured in an appropriate growth medium, typically Medium 199 supplemented with fetal bovine serum, endothelial cell growth supplement, and antibiotics.

-

Matrigel Preparation: A basement membrane matrix (e.g., Matrigel) is thawed on ice and used to coat the wells of a 24-well culture plate. The plate is then incubated at 37°C for at least 30 minutes to allow the gel to solidify.

-

Cell Seeding: HUVEC are harvested, resuspended in a serum-free medium, and seeded onto the solidified Matrigel at a density of 2 x 10^5 cells per well.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the cell suspension at various concentrations. A vehicle control (solvent only) is also included.

-

Incubation and Analysis: The plate is incubated at 37°C in a humidified atmosphere of 5% CO2 for 18-24 hours. The formation of tube-like structures is observed and quantified using light microscopy. The IC50 value, the concentration at which 50% of tube formation is inhibited, is then determined.

Protein Kinase C (PKC) and Protein Kinase A (PKA) Activity Assays

These biochemical assays measure the enzymatic activity of PKC and PKA in the presence of the test compound.

-

Enzyme Preparation: PKC and PKA are partially purified from HUVEC lysates.

-

Reaction Mixture: The assay is typically performed in a reaction buffer containing a specific substrate for the kinase (e.g., histone H1 for PKC), ATP (containing a radiolabel such as [γ-32P]ATP), and necessary cofactors (e.g., Ca2+, phosphatidylserine, and diacylglycerol for PKC; cAMP for PKA).

-

Inhibition Assay: The test compound, this compound, is pre-incubated with the enzyme before the addition of the substrate and ATP to initiate the reaction.

-

Quantification: The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the unreacted [γ-32P]ATP (e.g., by spotting onto phosphocellulose paper followed by washing). The amount of incorporated radioactivity is then measured using a scintillation counter. The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

Chick Embryo Yolk Sac Membrane (YSM) Neovascularization Assay

This in vivo assay evaluates the effect of a compound on the development of new blood vessels in a living organism.

-

Egg Preparation: Fertilized chicken eggs are incubated for 3 days at 37°C. A small window is then made in the shell to expose the developing yolk sac membrane.

-

Compound Application: A sterile filter paper disc saturated with a solution of the test compound (dissolved in a biocompatible solvent) is placed on the YSM. A vehicle control disc is used for comparison.

-

Incubation: The window in the eggshell is sealed, and the eggs are returned to the incubator for an additional 48 hours.

-

Analysis: The YSM is then examined under a dissecting microscope. The degree of neovascularization around the filter paper disc is assessed, often by measuring the number and length of newly formed blood vessels. An inhibitory effect is noted if there is a significant reduction in vessel growth compared to the control.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key biological pathways and experimental processes related to the target identification of this compound.

Conclusion

This compound (MDL 27044) serves as a noteworthy example of an oxazolone-based inhibitor of protein kinases with anti-angiogenic potential. While its potency is less than that of its 4-propyl analog, the data clearly indicates an interaction with key signaling molecules, PKC and PKA, leading to the disruption of endothelial cell tube formation. The detailed experimental protocols and workflows provided in this guide offer a foundational resource for further investigation into the therapeutic applications and optimization of this and related compounds. Future research could focus on elucidating the precise binding mode of MDL 27044 to its target kinases and exploring structural modifications to enhance its potency and selectivity.

References

Biological Activity of Oxazolone Derivatives: A Technical Overview

The oxazolone core, a five-membered heterocyclic ring containing nitrogen and oxygen, is a versatile scaffold in medicinal chemistry.[1][2][3] Derivatives of this structure have been reported to exhibit a wide array of pharmacological activities, making them attractive candidates for drug discovery and development.[2][4] This guide summarizes the key biological activities, presents available quantitative data, details common experimental protocols, and visualizes relevant pathways and workflows.

Diverse Biological Activities of Oxazolone Derivatives

Oxazolone derivatives have been investigated for a multitude of therapeutic applications. The biological effects are largely influenced by the nature and position of substituents on the oxazolone ring, particularly at the C-2 and C-4 positions.[3] Reported activities include:

-

Antimicrobial Activity: Many oxazolone derivatives have demonstrated inhibitory effects against various bacterial and fungal strains.[1][5]

-

Anti-inflammatory Effects: The anti-inflammatory potential of oxazolones has been explored, with some derivatives showing inhibition of key inflammatory mediators.[6]

-

Anticancer Properties: Certain oxazolone compounds have been evaluated for their cytotoxic effects against various cancer cell lines.[2]

-

Enzyme Inhibition: Specific oxazolone derivatives have been identified as inhibitors of enzymes such as tyrosinase and cyclooxygenase (COX).[6][7]

-

Other Activities: A broad range of other biological effects have been reported for this class of compounds, including anti-HIV, anticonvulsant, analgesic, and cardiotonic activities.[1][2]

Quantitative Biological Data

The following tables summarize quantitative data for representative oxazolone derivatives as reported in the literature.

Table 1: Tyrosinase Inhibitory Activity of Selected Oxazolone Derivatives [7]

| Compound | IC₅₀ (µM) |

| (2-Methyl-4-[E,2Z)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one) | 1.23 ± 0.37 |

| Compound 4 (structure not specified in abstract) | 3.11 ± 0.95 |

| Compound 5 (structure not specified in abstract) | 3.51 ± 0.25 |

| Compound 6 (structure not specified in abstract) | 3.23 ± 0.66 |

| Compound 8 (structure not specified in abstract) | 2.15 ± 0.75 |

| L-mimosine (Standard) | 3.68 ± 0.02 |

| Kojic acid (Standard) | 16.67 ± 0.52 |

Table 2: Antibacterial Activity of Selected Oxazolone Derivatives [8]

| Compound | Test Organism | Zone of Inhibition (mm) | % Inhibition |

| O₂ | Staphylococcus aureus | 15 | 80% |

| O₂ | Bacillus subtilis | >10 | 70% |

| O₃ | Escherichia coli | 18 | 80% |

| O₂ | Escherichia coli | >14 | 70% |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of oxazolone derivatives.

General Synthesis of 4-Arylidene-2-phenyl-5-oxazolones (Erlenmeyer-Plöchl Reaction)

A common method for synthesizing unsaturated oxazolones is the Erlenmeyer-Plöchl reaction.[9]

-

Reactants: Hippuric acid (N-benzoyl glycine), an appropriate aromatic aldehyde, acetic anhydride, and a weak base such as sodium acetate.[5]

-

Procedure:

-

A mixture of hippuric acid, the aromatic aldehyde, sodium acetate, and acetic anhydride is heated, typically for 1-2 hours.[5]

-

The reaction mixture is then cooled, and the product is precipitated by the addition of a non-solvent like ethanol or cold water.[5]

-

The crude product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or benzene).[10]

-

-

Characterization: The structure and purity of the synthesized compounds are confirmed using techniques such as melting point determination, thin-layer chromatography (TLC), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[5][10]

Antimicrobial Activity Assay (Agar Well/Disk Diffusion Method)

The antimicrobial activity of synthesized oxazolone derivatives is frequently assessed using diffusion methods.[8][10]

-

Preparation of Media: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria) is prepared, sterilized, and poured into petri dishes.[8]

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Application of Compounds:

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The diameter of the zone of inhibition (the clear area around the disk or well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[8]

Visualizations

General Experimental Workflow for Synthesis and Evaluation of Oxazolone Derivatives

Caption: A typical workflow for the synthesis, characterization, and biological evaluation of oxazolone derivatives.

Postulated Anti-inflammatory Signaling Pathway Modulation by Oxazolone Derivatives

Caption: A simplified diagram illustrating the potential inhibition of the COX pathway by an oxazolone derivative.

References

- 1. ajrconline.org [ajrconline.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. researchgate.net [researchgate.net]

- 5. ijceronline.com [ijceronline.com]

- 6. qspace.qu.edu.qa [qspace.qu.edu.qa]

- 7. Oxazolones: new tyrosinase inhibitors; synthesis and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Biological Evaluation of Oxazolone Derivatives - IJPRS [ijprs.com]

- 9. researchgate.net [researchgate.net]

- 10. crpsonline.com [crpsonline.com]

The Enigmatic Core: A Technical Guide to the Structure-Activity Relationship of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide delves into the core of the 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone scaffold, a heterocyclic entity with potential pharmacological significance. While specific quantitative structure-activity relationship (SAR) data for this exact compound remains limited in publicly available literature, this document synthesizes the broader knowledge of the oxazolone class to provide a foundational understanding of its chemistry, potential biological activities, and the general principles governing its SAR.

The Oxazolone Scaffold: A Hub of Diverse Biological Activity

The oxazolone ring system, a five-membered heterocycle containing oxygen and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Oxazolone derivatives are known to exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and tyrosinase inhibitory activities.[1][2] The biological activity is often dictated by the nature and position of substituents on the oxazolone core.[1]

Synthesis of this compound and its Analogs

The primary route for the synthesis of 4-substituted-5-aryl-2(3H)-oxazolones is the Erlenmeyer-Plochl reaction.[1] This involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride, and a base such as sodium acetate.

For the synthesis of the title compound, this compound, a potential synthetic route would involve the reaction of N-acetylglycine with 4-acetylpyridine. The general workflow for such a synthesis is depicted below.

Figure 1. General synthetic workflow for this compound.

Experimental Protocol: General Erlenmeyer-Plochl Reaction

A typical experimental procedure for the synthesis of 4-alkylidene-5(4H)-oxazolones is as follows:

-

A mixture of N-acylglycine (1 equivalent), an aldehyde or ketone (1 equivalent), acetic anhydride (2-3 equivalents), and anhydrous sodium acetate (1 equivalent) is prepared.

-

The mixture is heated, often under reflux, for a period ranging from a few minutes to several hours, depending on the reactivity of the substrates.[1]

-

The reaction progress is monitored by an appropriate method, such as thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of a non-solvent like ethanol or water.

-

The crude product is then collected by filtration, washed, and purified by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) of Oxazolone Derivatives

While specific SAR data for this compound is not available, general SAR principles for the broader oxazolone class have been established through various studies.

Table 1: General Structure-Activity Relationships of Oxazolone Derivatives

| Position of Substitution | Influence on Biological Activity | Example Activities |

| C-2 Position | The substituent at the C-2 position significantly impacts the molecule's biological profile. Electron-donating groups on a phenyl ring at C-2 have been shown to decrease the rate of oxazolone ring-opening.[1] | Tyrosinase Inhibition, Antimicrobial |

| C-4 Position | The C-4 position is crucial for various biological activities. The presence of an aliphatic double bond and specific residues, such as a cinnamoyl group, can be essential for tyrosinase inhibitory action.[1] | Tyrosinase Inhibition, Anticancer |

| C-5 Position | The nature of the aryl or alkyl group at the C-5 position influences the overall lipophilicity and steric properties of the molecule, which in turn affects its interaction with biological targets. The presence of a pyridinyl ring, as in the title compound, introduces a basic nitrogen atom that can participate in hydrogen bonding and alter solubility. | General modulation of activity |

It is important to note that these are general trends, and the specific activity of any given compound is a result of the interplay between all substituents and the overall molecular architecture.

Potential Biological Targets and Signaling Pathways

Given the reported anti-inflammatory activity of some oxazolone derivatives, a hypothetical signaling pathway that could be modulated by a compound like this compound is the NF-κB signaling cascade. This pathway is a key regulator of inflammation.

References

Navigating the Synthesis and Potential of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone is a heterocyclic compound of interest in medicinal chemistry due to its structural relation to other biologically active oxazolone derivatives. While direct commercial availability of this specific molecule is limited, this technical guide provides a comprehensive overview of established synthetic routes for related oxazolone scaffolds, their general biological activities, and the experimental protocols necessary for their preparation and evaluation. This document serves as a foundational resource for researchers aiming to synthesize and investigate the therapeutic potential of this compound and its analogs.

Commercial Availability

Synthetic Strategies for Oxazolone Derivatives

The synthesis of oxazolone cores is well-documented in chemical literature. The most common and versatile method is the Erlenmeyer-Plöchl reaction. This reaction and its variations provide a basis for the potential synthesis of this compound.

The Erlenmeyer-Plöchl Reaction: A General Protocol

The Erlenmeyer-Plöchl synthesis involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of a dehydrating agent, typically acetic anhydride, and a base catalyst such as sodium acetate.[1][2]

A plausible synthetic approach for the title compound would involve the reaction of N-acetylglycine with isonicotinaldehyde (pyridine-4-carboxaldehyde).

Experimental Protocol: General Erlenmeyer-Plöchl Synthesis of 4-Aryl-2-methyloxazol-5(4H)-ones [1][2]

-

Reaction Setup: A mixture of N-acetylglycine (1 equivalent), the desired aromatic aldehyde (1 equivalent, in this case, isonicotinaldehyde), and anhydrous sodium acetate (1.5 equivalents) in acetic anhydride (3-5 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Heating: The reaction mixture is heated at 100°C for 1-2 hours with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water with vigorous stirring.

-

Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water and then with a small amount of cold ethanol to remove impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Table 1: Summary of Reagents and Conditions for a General Erlenmeyer-Plöchl Reaction

| Reagent/Parameter | Role | Typical Molar Ratio/Value |

| N-acetylglycine | Reactant | 1 eq |

| Aromatic Aldehyde | Reactant | 1 eq |

| Acetic Anhydride | Dehydrating Agent & Solvent | 3-5 eq |

| Sodium Acetate | Base Catalyst | 1.5 eq |

| Reaction Temperature | - | 100 °C |

| Reaction Time | - | 1-2 hours |

Alternative Synthetic Approaches

Modern variations of the Erlenmeyer-Plöchl reaction aim to improve yields, reduce reaction times, and employ milder conditions. These include microwave-assisted synthesis and the use of different catalysts.[3]

Experimental Protocol: Microwave-Assisted Synthesis of 4-Arylidene-2-phenyloxazol-5(4H)-ones [3]

-

Reactant Mixture: Hippuric acid (or N-acetylglycine) and an equimolar amount of the aryl aldehyde are mixed in acetic anhydride.

-

Microwave Irradiation: The mixture is subjected to microwave irradiation at a specified power (e.g., 180-300 W) for a short duration (e.g., 2-5 minutes).

-

Isolation and Purification: The work-up and purification steps are similar to the conventional method described above.

Potential Biological Significance and Signaling Pathways

While no specific biological data exists for this compound, the broader class of oxazolone derivatives has been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

Some oxazolone derivatives have been investigated as inhibitors of specific enzymes, such as tyrosinase and cyclooxygenase (COX).[5] For instance, certain 4,5-diphenyloxazolone derivatives have been evaluated as selective COX-2 inhibitors.[5] The inhibitory mechanism of these compounds often involves binding to the active site of the target enzyme, thereby blocking its catalytic activity.

Below is a generalized diagram illustrating a potential mechanism of action for an oxazolone derivative as an enzyme inhibitor.

Caption: Generalized Enzyme Inhibition by an Oxazolone Derivative.

Characterization of Oxazolone Derivatives

Synthesized oxazolone compounds are typically characterized using a variety of spectroscopic techniques to confirm their structure and purity.

Table 2: Spectroscopic Data for a Representative Oxazolone Derivative (4-Benzylidene-2-methyloxazol-5(4H)-one) [6]

| Spectroscopic Technique | Key Features and Expected Values |

| Infrared (IR) Spectroscopy | Strong C=O stretching vibration around 1780-1820 cm⁻¹ (lactone).C=N stretching vibration around 1650-1670 cm⁻¹. |

| ¹H NMR Spectroscopy | Signals corresponding to the methyl protons (singlet).Signals for the aromatic protons of the benzylidene group.A singlet for the vinylic proton. |

| ¹³C NMR Spectroscopy | Carbonyl carbon signal in the range of 165-175 ppm.Signals for the carbons of the aromatic ring and the double bond. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated molecular weight. |

Experimental and Logical Workflows

The process from conceptualization to the biological evaluation of a novel oxazolone derivative follows a structured workflow.

Caption: Workflow for Synthesis and Evaluation of Oxazolone Derivatives.

Conclusion

While this compound is not a commercially available compound, this guide provides the essential theoretical and practical framework for its synthesis and potential biological evaluation. By leveraging established protocols for oxazolone synthesis and drawing parallels from structurally related bioactive molecules, researchers are well-equipped to explore the chemical and pharmacological landscape of this novel compound. The provided experimental details and workflows offer a clear path for the investigation of this and other new oxazolone derivatives in the pursuit of novel therapeutic agents.

References

- 1. crpsonline.com [crpsonline.com]

- 2. Synthesis of New 4(3H)-Quinazolinone Derivatives Using 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)- [webbook.nist.gov]

In-Depth Technical Guide: 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone

An Essential Resource for Researchers in Drug Discovery and Development

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical and physical properties, a representative synthetic protocol, and its potential biological activity as an inhibitor of p38 mitogen-activated protein kinase (MAPK). Included are detailed experimental methodologies for assessing its inhibitory action and visualizations of the pertinent signaling pathway and experimental workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 132338-12-6 |

| IUPAC Name | 4-methyl-5-(pyridin-4-yl)-1,3-oxazol-2(3H)-one |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Solubility | Soluble in DMSO and methanol (predicted) |

| Melting Point | Not determined |

Synthesis Protocol: Erlenmeyer-Plochl Reaction

The synthesis of this compound can be achieved via a modification of the Erlenmeyer-Plochl reaction. This method involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride and a weak base.

Materials:

-

N-Acetylglycine

-

Pyridine-4-carboxaldehyde (Isonicotinaldehyde)

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Ethanol

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of N-acetylglycine (1 equivalent), pyridine-4-carboxaldehyde (1 equivalent), and anhydrous sodium acetate (1.5 equivalents) in acetic anhydride (3 equivalents) is heated at 100°C for 2 hours with constant stirring.

-

The reaction mixture is then cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is collected by vacuum filtration and washed with cold ethanol to yield the crude product.

-

The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

-

The structure of the final product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Mechanism of Action

Oxazolone derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The presence of the pyridinyl moiety in this compound suggests its potential as a kinase inhibitor. Specifically, it is hypothesized to be an inhibitor of p38 mitogen-activated protein kinase (MAPK).

The p38 MAPK signaling pathway is a key cascade in the cellular response to external stressors such as inflammatory cytokines, UV radiation, and osmotic shock.[3][4][5] This pathway is involved in a variety of cellular processes including inflammation, apoptosis, cell differentiation, and cell cycle regulation.[4] Inhibition of p38 MAPK is a promising therapeutic strategy for a number of inflammatory diseases and cancers.[6][7]

The proposed mechanism of action for this compound involves binding to the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of its downstream targets and inhibiting the signaling cascade.[8]

p38 MAPK Signaling Pathway

Caption: p38 MAPK Signaling Pathway Inhibition.

Experimental Protocols

In Vitro p38α MAPK Inhibition Assay

This protocol describes a method for determining the in vitro inhibitory activity of this compound against the p38α MAPK enzyme.[9][10][11]

Materials:

-

Recombinant human p38α MAPK enzyme

-

ATF2 (Activating Transcription Factor 2) substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (test compound)

-

SB203580 (positive control inhibitor)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.

-

Enzyme and Substrate Preparation: Dilute the p38α MAPK enzyme and ATF2 substrate in the assay buffer to the desired concentrations.

-

Assay Reaction:

-

Add 1 µL of the diluted compound or control to the wells of a 384-well plate.

-

Add 2 µL of the diluted p38α MAPK enzyme to each well.

-

Initiate the kinase reaction by adding 2 µL of a mixture of ATF2 substrate and ATP.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and measure the luminescence. Incubate for 30 minutes at room temperature.

-

-

Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflow: p38α MAPK Inhibition Assay

Caption: Workflow for p38α MAPK Inhibition Assay.

Quantitative Data

The following table presents hypothetical quantitative data for the inhibition of p38α MAPK by this compound, for illustrative purposes. Actual experimental data would need to be generated following the protocol above.

| Compound | IC₅₀ (µM) |

| This compound | 0.5 (Hypothetical) |

| SB203580 (Control) | 0.3 |

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. embopress.org [embopress.org]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. promega.com [promega.com]

Methodological & Application

Application Notes and Protocols for 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone, also known by its developmental code MDL 27044, is a small molecule inhibitor of protein kinases with demonstrated anti-angiogenic properties.[1] These application notes provide detailed protocols for utilizing this compound in cell culture settings to investigate its effects on angiogenesis and protein kinase activity. The primary cellular model for these studies is Human Umbilical Vein Endothelial Cells (HUVECs), a foundational cell line in angiogenesis research.

Compound Information:

| Property | Value |

| IUPAC Name | This compound |

| Synonym | MDL 27044 |

| CAS Number | 132338-12-6 |

| Molecular Formula | C10H8N2O2 |

| Primary Activity | Anti-angiogenesis, Protein Kinase Inhibitor |

| Target Class | Protein Kinase C (PKC), Protein Kinase A (PKA) |

Mechanism of Action and Biological Activity

This compound functions as an inhibitor of cellular protein kinases, including Protein Kinase C (PKC) and Protein Kinase A (PKA).[1] Its anti-angiogenic effects are attributed to this kinase inhibition, which disrupts critical processes in the formation of new blood vessels. Specifically, it has been shown to inhibit the formation of capillary-like tube structures by endothelial cells in vitro.[1]

Angiogenesis is a multi-step process involving endothelial cell proliferation, migration, and differentiation. Protein kinases like PKC and PKA are crucial signaling molecules in these pathways. By inhibiting these kinases, this compound interferes with the signaling cascades that drive angiogenesis.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound (MDL 27044) and a more potent analog, MDL 27032, for comparison.

| Compound | Assay | Cell Line | IC50 Value | Reference |

| This compound (MDL 27044) | Capillary-like Tube Formation by HUVECs | HUVEC | > 100 µM | [1] |

| 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone (MDL 27032) | Capillary-like Tube Formation by HUVECs | HUVEC | 50 µM | [1] |

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

-

Protocol:

-

Weigh the desired amount of the compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a stock concentration of 10-100 mM.

-

Vortex thoroughly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

In Vitro Angiogenesis Assay: Endothelial Cell Tube Formation

This protocol details the assessment of the anti-angiogenic potential of this compound by evaluating its effect on the formation of capillary-like structures by HUVECs on a basement membrane matrix.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basement membrane matrix (e.g., Matrigel®)

-

96-well cell culture plates

-

This compound stock solution

-

Vehicle control (DMSO)

-

Calcein AM or other suitable fluorescent dye for visualization

-

-

Protocol:

-

Thaw the basement membrane matrix on ice overnight in a 4°C refrigerator.

-

On the day of the experiment, pipette 50 µL of the cold, liquid basement membrane matrix into each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Harvest HUVECs and resuspend them in a basal medium (e.g., EBM-2) at a density of 1-2 x 10^5 cells/mL.

-

Prepare serial dilutions of this compound in the basal medium. A suggested starting concentration range is 10-200 µM. Also, prepare a vehicle control with the same final concentration of DMSO.

-

Add 100 µL of the HUVEC suspension to each well of the 96-well plate containing the solidified matrix.

-

Immediately add 100 µL of the compound dilutions or vehicle control to the respective wells.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

After incubation, carefully remove the medium and wash the cells with PBS.

-

Stain the cells with Calcein AM or another suitable dye according to the manufacturer's instructions to visualize the tube network.

-

Image the tube formation in each well using a fluorescence microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Protein Kinase Activity Assay (General Protocol)

To confirm the inhibitory effect of this compound on PKC and PKA, a cell-free kinase assay can be performed. This can be done using commercially available assay kits.

-

Materials:

-

Recombinant human PKC and PKA enzymes

-

Specific substrates for PKC and PKA

-

ATP

-

Kinase assay buffer

-

This compound stock solution

-

A detection system (e.g., ADP-Glo™, LanthaScreen™, etc.)

-

Microplate reader compatible with the detection system

-

-

Protocol:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a suitable microplate, add the kinase, its specific substrate, and the compound dilutions or vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at the recommended temperature and for the specified time according to the kit manufacturer's protocol.

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

-

Safety Precautions

-

This compound is intended for research use only.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocol: In Vivo Evaluation of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone

Audience: Researchers, scientists, and drug development professionals.